2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide
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Overview
Description
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide is an organofluorine compound that features a benzodioxole ring substituted with two fluorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with sulfonamide under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, affecting their function. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can disrupt normal cellular processes, making the compound useful in the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonamide group.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a bromine atom and is used as a precursor in organic synthesis.
Uniqueness
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide is unique due to the presence of both fluorine atoms and a sulfonamide group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications. The compound’s ability to interact with biological molecules also sets it apart from other similar compounds, providing unique opportunities for drug development and other scientific research .
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)13-5-2-1-4(15(10,11)12)3-6(5)14-7/h1-3H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKLYYLIXQTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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